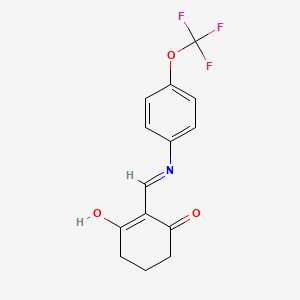

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

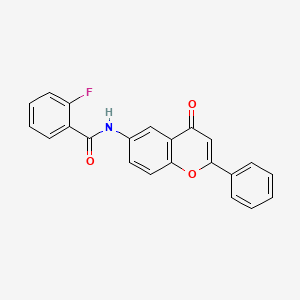

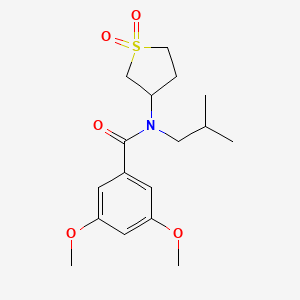

The compound “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione” is a complex organic molecule. It contains a total of 34 bonds, including 22 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic ketones, 1 aromatic secondary amine, and 1 aromatic ether .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a trifluoromethoxyphenyl group attached to a cyclohexane-1,3-dione ring via an amino methylene bridge . The trifluoromethoxy group is electron-withdrawing, which can influence the electronic properties of the entire molecule .Scientific Research Applications

Synthesis of Organic and Heterocyclic Compounds

A simple synthesis route for compounds closely related to the specified chemical structure, demonstrating their role as highly functionalized reactive intermediates for the creation of organic and heterocyclic compounds containing a trifluoromethyl group, is outlined. This process showcases the compound's utility in expanding the toolkit for synthetic chemistry, particularly in enhancing the structural diversity and functional capacity of new molecules with potential biological and pharmacological activities (Fadeyi & Okoro, 2008).

Role in Antimicrobial Activity

Research into derivatives of cyclohexane-1,3-dione structures has demonstrated significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. A study highlights the synthesis of compounds displaying interesting antimicrobial activity against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. This research underscores the compound's potential as a scaffold for designing new antimicrobial compounds with improved efficacy and spectrum of activity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Versatile Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives, closely related to the compound , serve as key structural precursors for a plethora of synthetically significant compounds. These compounds exhibit a diverse range of biological activities, such as anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, and anti-cancer properties. The versatility of cyclohexane-1,3-dione derivatives in chemistry is attributed to their highly active methylene moiety and active di-carbonyl groups, making them invaluable in the synthesis of bioactive molecules and natural products (Sharma, Kumar, & Das, 2021).

Innovative Synthesis Methodologies

Recent studies have developed innovative methodologies for constructing six-membered oxygen heterocycles from cyclohexan-1,3-diones, demonstrating the compound's role in synthesizing natural products and valuable bioactive molecules. These heterocycles are crucial for developing pharmaceuticals with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The research presents a detailed survey on newly developed methods essential for constructing six-membered oxygen heterocycles, highlighting the compound's contribution to advancing synthetic organic chemistry and drug development (Sharma, Kumar, & Das, 2020).

properties

IUPAC Name |

3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c15-14(16,17)21-10-6-4-9(5-7-10)18-8-11-12(19)2-1-3-13(11)20/h4-8,19H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNOSOSTUWMYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2610133.png)